Tolfenpyrad

説明

特性

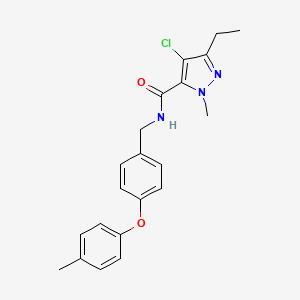

IUPAC Name |

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALTCMYPARVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057952 | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129558-76-5 | |

| Record name | Tolfenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Insecticidal Mechanism of Action of Tolfenpyrad

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tolfenpyrad is a broad-spectrum pyrazole insecticide and acaricide effective against a wide range of agricultural pests, including those resistant to other chemical classes.[1][2][3] Its primary mode of action is the disruption of cellular respiration through the inhibition of the mitochondrial electron transport chain.[2][4] Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 21A agent, this compound is a Mitochondrial Electron Transport Inhibitor (METI).[5] This guide provides a detailed examination of its molecular mechanism, the biochemical consequences of its action, relevant experimental protocols for its study, and potential mechanisms of insect resistance.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex I

The core insecticidal activity of this compound stems from its potent and specific inhibition of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[1][2][4] This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production in aerobic organisms.

1.1 The Role of Complex I in Cellular Respiration Complex I catalyzes the transfer of two electrons from NADH to ubiquinone (Coenzyme Q), a mobile electron carrier within the inner mitochondrial membrane.[6] This electron transfer is coupled with the translocation of four protons (H+) from the mitochondrial matrix to the intermembrane space. This process contributes significantly to the establishment of the proton-motive force that drives the synthesis of ATP by ATP synthase (Complex V).

1.2 this compound's Inhibitory Action this compound acts as a non-competitive or competitive inhibitor that binds to the ubiquinone-binding pocket of Complex I.[7] This binding site is located at the interface of several subunits, including NDUFS2 and NDUFS7, within the hydrophilic peripheral arm of the complex.[8][9] By occupying this site, this compound physically obstructs the binding of ubiquinone, thereby blocking the transfer of electrons from the final iron-sulfur cluster (N2) to ubiquinone.[6][7] This action effectively halts the entire electron flow through the ETC originating from NADH-linked substrates.

Figure 1: Mechanism of this compound action on the mitochondrial ETC.

Biochemical Consequences of Complex I Inhibition

The blockade of the ETC by this compound triggers a cascade of detrimental cellular events, leading to rapid cessation of feeding, paralysis, and mortality.[3][4][10]

-

ATP Depletion: The primary consequence is the severe inhibition of ATP synthesis. By halting the flow of electrons and proton pumping at Complex I, this compound collapses the proton-motive force necessary for oxidative phosphorylation, starving the insect of cellular energy. Studies on the lacewing Chrysoperla sinica exposed to sublethal concentrations of this compound demonstrated a significant decrease in ATP content within 48-120 hours post-treatment.[11]

-

Oxidative Stress: The stalled electron flow at Complex I leads to an over-reduction of the electron carriers upstream of the block. This condition promotes the leakage of electrons, which then prematurely react with molecular oxygen to form superoxide anions (O₂⁻) and other reactive oxygen species (ROS).[11] This surge in ROS overwhelms the insect's antioxidant defense systems, causing widespread oxidative damage to lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.[1][11]

-

Anti-feedant and Other Effects: this compound exhibits rapid anti-feeding activity, particularly in lepidopteran larvae.[3][4] This is likely a direct result of the rapid energy depletion and general metabolic distress. It is effective against all life stages, including eggs, larvae, nymphs, and adults.[2]

Quantitative Data on this compound Activity

While the qualitative mechanism is well-established, specific enzyme kinetic data, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), for this compound against purified insect mitochondrial Complex I are not widely available in peer-reviewed literature. However, studies on non-target beneficial insects provide semi-quantitative data on its biological impact.

| Parameter Measured | Insect Species | This compound Concentration | Observed Effect | Reference |

| Complex I Content | Chrysoperla sinica (2nd-instar larvae) | Sublethal (LC10, LC20, LC30) | Decreased | [11] |

| ATP Content | Chrysoperla sinica (2nd-instar larvae) | Sublethal (LC10, LC20, LC30) | Decreased | [11] |

| Reactive Oxygen Species (ROS) | Chrysoperla sinica (2nd-instar larvae) | Sublethal (LC10, LC20, LC30) | Increased | [11] |

Table 1: Summary of observed biochemical effects of this compound on Chrysoperla sinica.

Experimental Protocols

Investigating the mechanism of this compound involves a series of standard biochemical and toxicological assays.

4.1 Protocol for Isolation of Mitochondria from Insect Thoracic Muscle

This protocol is adapted from standard methodologies for isolating functional mitochondria, which are abundant in the flight muscles of insects.[12][13]

-

Tissue Collection: Anesthetize insects (e.g., 50-100 adult flies or bees) on ice. Dissect the thoraces and place them immediately into 5 mL of ice-cold mitochondrial isolation buffer (MIB: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenization: Mince the tissue with fine scissors. Transfer the tissue and buffer to a pre-chilled glass Dounce homogenizer. Homogenize with 15-20 gentle strokes of the pestle on ice to lyse the cells while keeping mitochondria intact.

-

Differential Centrifugation (Step 1): Transfer the homogenate to a centrifuge tube. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new pre-chilled tube. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet contains the mitochondria.

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB. Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Final Preparation: Discard the final supernatant. Resuspend the purified mitochondrial pellet in a minimal volume (e.g., 200-500 µL) of assay buffer (e.g., MIB without EDTA).

-

Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA protein assay. Keep the mitochondrial suspension on ice and use it for assays within a few hours.

4.2 Protocol for Mitochondrial Complex I (NADH Dehydrogenase) Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation, which is directly proportional to Complex I activity.[14][15]

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 2 mM KCN (to inhibit Complex IV).

-

Substrate: 5 mM NADH in assay buffer.

-

Acceptor: 1 mM Coenzyme Q₁ (or other suitable ubiquinone analog) in ethanol.

-

Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions as needed.

-

Positive Control: 1 mM Rotenone in DMSO.

-

-

Assay Procedure:

-

Set a UV/Vis spectrophotometer to read absorbance at 340 nm at 30°C.

-

In a quartz cuvette, add 950 µL of assay buffer, 10 µL of Coenzyme Q₁ solution, and 10 µL of the mitochondrial suspension (final protein concentration ~5-10 µg/mL).

-

Add 10 µL of this compound dilution (or DMSO for control) and incubate for 5 minutes.

-

Initiate the reaction by adding 20 µL of NADH solution.

-

Immediately begin recording the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease is proportional to NADH oxidation.

-

-

Data Analysis: Calculate the rate of activity (ΔA340/min). Compare the rates of this compound-treated samples to the control to determine the percent inhibition. Plot percent inhibition against this compound concentration to calculate the IC50 value.

Figure 2: Experimental workflow for assessing this compound's effect.

Potential Mechanisms of Insect Resistance

The development of resistance to this compound, as with other insecticides, is a significant concern. While no widespread, high-level resistance has been documented, the potential mechanisms would likely fall into two main categories:

-

Target-Site Resistance: This involves genetic mutations in the subunits of Complex I that form the this compound binding site. Such mutations could reduce the binding affinity of the insecticide, rendering it less effective. Key subunits to investigate for such mutations would include NDUFS2 and NDUFS7.

-

Metabolic Resistance: Insects can evolve enhanced detoxification mechanisms. This typically involves the upregulation of enzyme families such as Cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), or carboxylesterases. These enzymes can metabolize this compound into less toxic, more easily excretable compounds before it reaches its mitochondrial target. Transcriptomic studies in Phthonandria atrilineata have shown that exposure to this compound can induce the expression of certain P450 genes, suggesting a role for metabolic detoxification.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. apps.who.int [apps.who.int]

- 3. fao.org [fao.org]

- 4. Tol R (this compound 15 % EC) Insecticides | Advance Pesticides [advancepesticides.com]

- 5. irac-online.org [irac-online.org]

- 6. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications [frontiersin.org]

- 10. youtube.com [youtube.com]

- 11. Sublethal effects of this compound on the development, reproduction, and predatory ability of Chrysoperla sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jayeshblogs.com [jayeshblogs.com]

- 13. A method for isolating highly purified and active mitochondria from insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory Effects of Amorphigenin on the Mitochondrial Complex I of Culex pipiens pallens Coquillett (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Tolfenpyrad

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Tolfenpyrad, a pyrazole insecticide and acaricide. The information is curated for a technical audience to support research, development, and safety assessment activities.

Chemical Identity and Properties

This compound is an aromatic amide insecticide belonging to the pyrazole class.[1][2] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I, leading to a disruption of cellular respiration in target pests.[3][4][5]

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide | [3][6] |

| CAS Number | 129558-76-5 | [3][7] |

| Molecular Formula | C₂₁H₂₂ClN₃O₂ | [1] |

| Molecular Weight | 383.9 g/mol | [1][6] |

| Physical State | White, solid powder at 20°C | [6][8] |

| Melting Point | 87-90 °C | [5][9] |

| Boiling Point | Decomposes above 250°C without boiling | [6][10] |

| Density | 1.18 - 1.25 g/cm³ at 20°C | [6][8] |

| Vapor Pressure | 4 x 10⁻⁵ Pa (3 x 10⁻⁷ mm Hg) at 25°C | [6][11] |

| Octanol-Water Partition Coefficient (Log P) | 5.61 | [8] |

Solubility Profile

This compound is characterized by its low solubility in water and higher solubility in various organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 0.087 mg/L | 25°C | [6][8] |

| n-Hexane | 7.41 g/L | 25°C | [6][8] |

| Toluene | 366 g/L | 25°C | [6][8] |

| Methanol | 59.6 g/L | 25°C | [6][8] |

| Acetone | 368 g/L | 25°C | [12] |

| Ethyl Acetate | 339 g/L | 25°C | [6] |

| DMSO | ≥ 56 mg/mL | Not Specified | [13] |

Stability and Degradation

This compound is stable against hydrolysis but is susceptible to degradation under other conditions.

Table 3: Stability of this compound

| Condition | Half-life / Result | Source(s) |

| Hydrolysis (pH 4, 7, 9) | Stable (Half-life > 1 year) | [14] |

| Aqueous Photolysis (pH 7) | DT₅₀: 21.9–25.6 days | [6] |

| Soil Aerobic Half-life | 3 to 5 days | [14] |

| Soil Anaerobic Half-life | 127 to 179 days | [11][14] |

Mode of Action: Mitochondrial Inhibition

This compound exerts its insecticidal effect by targeting the mitochondrial electron transport chain (mETC). Specifically, it inhibits NADH:ubiquinone reductase, also known as Complex I.[1][5] This action blocks the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration.[15] The inhibition halts the production of ATP, leading to energy depletion and ultimately, mortality of the pest.[4][16] This mechanism also leads to the formation of reactive oxygen species (ROS), which can cause further cellular damage.[16]

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Experimental Protocols

The physical and chemical properties presented in this guide are determined using standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the principles behind the key test guidelines.

Workflow for Determining a Physicochemical Property

The general workflow for determining these properties involves a standardized, multi-step process to ensure accuracy and reproducibility.

Caption: General experimental workflow for physicochemical property determination.

Detailed Methodologies

-

Melting Point/Melting Range (OECD Guideline 102): This test determines the temperature at which a substance transitions from a solid to a liquid state. Methods include the capillary method, where a sample in a capillary tube is heated in a liquid bath or metal block, and thermal analysis techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow difference between the sample and a reference as a function of temperature.[17][18][19]

-

Boiling Point (OECD Guideline 103): This guideline describes methods to determine the temperature at which a substance's vapor pressure equals atmospheric pressure.[8][11] For substances like this compound that decompose before boiling, thermal analysis methods (Differential Thermal Analysis or DSC) are used to identify the decomposition temperature.[11][20]

-

Vapor Pressure (OECD Guideline 104): This test measures the saturation pressure above a solid or liquid.[12] Several methods exist, such as the gas saturation method, where a carrier gas is passed over the substance at a known rate, and the amount of substance transported is measured to calculate the vapor pressure.[15][21][22]

-

Water Solubility (OECD Guideline 105): This guideline is used to determine the saturation mass concentration of a substance in water.[1][14] For poorly soluble substances like this compound, the column elution method is often employed. In this method, water is passed through a column packed with an inert support material coated with the test substance, and the concentration in the eluate is analyzed until saturation is reached.[9][23]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107): This test measures the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium, indicating its hydrophobicity.[4] The shake-flask method involves dissolving the substance in one of the phases, adding the other phase, shaking until equilibrium is reached, and then measuring the substance's concentration in each phase.[24][25][26]

-

Hydrolysis as a Function of pH (OECD Guideline 111): This method assesses the abiotic degradation of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[7] The substance is dissolved in sterile buffer solutions and incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed to determine the rate of disappearance of the parent compound.[2][10][27][28]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. acri.gov.tw [acri.gov.tw]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. jrfglobal.com [jrfglobal.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. oecd.org [oecd.org]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. youtube.com [youtube.com]

- 17. oecd.org [oecd.org]

- 18. search.library.smu.edu.sg [search.library.smu.edu.sg]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. laboratuar.com [laboratuar.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. filab.fr [filab.fr]

- 24. oecd.org [oecd.org]

- 25. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 26. biotecnologiebt.it [biotecnologiebt.it]

- 27. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 28. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

Tolfenpyrad: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolfenpyrad is a broad-spectrum pyrazole insecticide and acaricide discovered and developed by Mitsubishi Chemical Corporation. First registered in Japan in 2003, it has become a significant tool in pest management due to its novel mode of action and efficacy against a wide range of pests, including those resistant to other classes of insecticides. This technical guide provides an in-depth overview of the discovery, detailed synthesis pathways, mechanism of action, and key toxicological data of this compound, tailored for professionals in the fields of chemical synthesis and crop protection.

Discovery and Development

This compound, a pyrazole insecticide, was discovered by Mitsubishi Chemical Corporation in 1991.[1] The compound was first registered for use on vegetables and tea plants in Japan on April 24, 2003.[1] Its development was driven by the need for new insecticides with a different mode of action to combat the growing issue of pest resistance to existing products. This compound exhibits broad-spectrum activity against various insect pests at all life stages, from eggs to adults, and also possesses fungicidal properties against certain powdery mildews.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide | [1][4] |

| CAS Number | 129558-76-5 | [1][4] |

| Molecular Formula | C₂₁H₂₂ClN₃O₂ | [1][4] |

| Molecular Weight | 383.9 g/mol | [1][5] |

| Physical State | White, solid powder at 20 °C | [4] |

| Melting Point | 87.8–88.2 °C | [4] |

| Boiling Point | Decomposes above 250 °C without boiling | [4] |

| Solubility in Water | 0.087 mg/L (at 25°C) | |

| Solubility in Organic Solvents (g/L at 25°C) | n-hexane: 7.41, methanol: 59.6, ethyl acetate: 339, toluene: 366, acetone: 368, dichloromethane: >500 | |

| Vapor Pressure | <5.6 x 10⁻⁷ Pa (at 25°C) |

Synthesis Pathways

The synthesis of this compound primarily involves the condensation of two key intermediates: 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid (or its activated form) and 4-(4-methylphenoxy)benzylamine. Several synthetic routes have been reported, with variations in the preparation of these intermediates and the final coupling reaction.

General Synthesis Scheme

The core reaction for the synthesis of this compound is the formation of an amide bond between the pyrazole carboxylic acid moiety and the benzylamine moiety.

Caption: General overview of this compound synthesis.

Synthesis Route 1: Multi-step Synthesis of Intermediates and Final Amidation

This pathway involves the sequential synthesis of the pyrazole and benzylamine intermediates followed by their condensation.

Caption: Multi-step synthesis pathway for this compound.

Synthesis Route 2: Mitsunobu Reaction for Final Condensation

A more convergent approach utilizes the Mitsunobu reaction for the final amide bond formation, offering milder reaction conditions.

Caption: this compound synthesis via Mitsunobu reaction.

Experimental Protocols

Synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester

Protocol based on CN103102307A:

-

Synthesis of Ethyl propionylpyruvate: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and butanone is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is stirred, followed by acidification to yield ethyl propionylpyruvate.

-

Synthesis of 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester: Ethyl propionylpyruvate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and upon completion, the product is isolated.

-

Methylation: The 3-ethyl-5-pyrazolecarboxylic acid ethyl ester is methylated using dimethyl sulfate in the presence of a base to yield 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester.

-

Chlorination: The methylated pyrazole is chlorinated using sulfuryl chloride in a chlorinated solvent. The reaction is typically carried out at a low temperature, followed by warming to complete the reaction. The product, 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester, is then isolated.

Synthesis of 4-(4-methylphenoxy)benzylamine

Protocol based on CN103102307A:

-

Synthesis of 4-(4-Methylphenoxy)benzonitrile: p-Cresol is reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

-

Reduction to Benzylamine: The resulting 4-(4-methylphenoxy)benzonitrile is reduced to the corresponding benzylamine. A common method is catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere in a solvent like ethanol containing ammonia.

Final Synthesis of this compound via Amidation

Protocol based on CN103102307A:

-

A mixture of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester and 4-(4-methylphenoxy)benzylamine is heated in a high-boiling solvent such as xylene in the presence of a catalytic amount of a base like 3-picoline.

-

The reaction is monitored for completion, and upon cooling, the product this compound crystallizes and can be collected by filtration.

Final Synthesis of this compound via Mitsunobu Reaction

Protocol based on CN103351340A: [6]

-

To a solution of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, 4-(4-methylphenoxy)benzylamine, and triphenylphosphine in an anhydrous solvent such as THF, a solution of an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) in the same solvent is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).[6]

-

The product is isolated by removing the solvent, followed by purification, which may involve washing with dilute acid and column chromatography.[6]

Mechanism of Action

This compound acts as a Mitochondrial Electron Transport Inhibitor (METI).[2] Specifically, it inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][7][8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid cessation of feeding and ultimately, the death of the insect.[3] This mode of action is different from many other classes of insecticides, making this compound a valuable tool for resistance management.[9]

Caption: Mechanism of action of this compound.

Toxicological Data

The following tables summarize key toxicological data for this compound.

Acute Toxicity

| Species | Route | LD₅₀ / LC₅₀ | Reference |

| Rat | Oral | 113 mg/kg bw | [1][7] |

| Rat | Dermal | >2000 mg/kg bw | [1][7] |

| Rat | Inhalation | 1.50–2.21 mg/L | [1][7] |

| Freshwater Fish | - | LC₅₀ = 0.16 µg/L | [3] |

| Aquatic Invertebrates | - | EC₅₀ = 1.0 µg/L | [3] |

| Birds | Oral | LD₅₀ = 87 mg/kg bw | [3] |

Chronic Toxicity and Other Endpoints

| Study Type | Species | NOAEL | Reference |

| 90-day dietary | Mouse | 15.9 mg/kg bw/day | [7] |

| 2-year dietary | Rat | 0.561 mg/kg bw/day | [7] |

| Developmental Toxicity | Rat | 1 mg/kg bw/day (maternal) | [7] |

| 2-Generation Reproduction | Rat | 1.5 mg/kg bw/day (parental) | [7] |

Conclusion

This compound is a potent insecticide with a valuable mode of action for modern crop protection. Its synthesis, while involving multiple steps, can be achieved through various reported pathways, offering flexibility in manufacturing. A thorough understanding of its chemical synthesis, mechanism of action, and toxicological profile is crucial for its responsible development and application in agriculture. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field.

References

- 1. apps.who.int [apps.who.int]

- 2. This compound (Ref: OMI 88) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fao.org [fao.org]

- 5. This compound | C21H22ClN3O2 | CID 10110536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103351340A - Novel preparation method of this compound - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

- 8. irac-online.org [irac-online.org]

- 9. mda.state.mn.us [mda.state.mn.us]

Toxicological Profile of Tolfenpyrad in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolfenpyrad is a broad-spectrum insecticide belonging to the pyrazole chemical class.[1][2] Its chemical name, according to IUPAC, is 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide.[1] this compound is utilized against a variety of insect pests at all life stages—egg, larva, nymph, and adult—on numerous crops.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain, classifying it as a Mitochondrial Electron Transport Inhibitor (METI).[1][2]

Mechanism of Action

The primary target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory electron transport chain.[1][2][3] By inhibiting this critical enzyme complex, this compound disrupts the transfer of electrons from NADH to ubiquinone. This blockage halts the oxidative phosphorylation process, leading to a significant reduction in ATP synthesis and ultimately causing cellular energy depletion and death.[4] This mechanism is effective against pests that have developed resistance to other insecticide classes like carbamates and organophosphates.[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats provide the primary basis for understanding the toxicokinetics of this compound in mammals.[1]

-

Absorption: this compound is rapidly absorbed following oral administration.[1] Maximum plasma concentrations (Tmax) are reached between 2 to 12 hours, depending on the dose.[5] It is estimated that at least 58% of an orally administered dose is absorbed.[1][5]

-

Distribution: The compound is widely distributed throughout the body, with the highest concentrations found in the liver, kidneys, brown fat, and bone marrow.[1][5][6] Despite its wide distribution, this compound shows a low potential for accumulation, and tissue concentrations decline rapidly.[1][5]

-

Metabolism: this compound undergoes extensive metabolism, primarily in the liver.[1] The parent compound is rarely detected in tissues; instead, the major circulating component is the metabolite PT-CA.[1][7] The primary metabolic pathways include oxidation of the methyl group on the tolyloxy ring and the ethyl group on the pyrazole ring, cleavage of the benzylamine moiety, and subsequent conjugation.[1][7]

-

Excretion: The primary route of excretion is via the feces (88-93%), with a minor contribution from urine (2-3%).[1][7] A significant portion of the dose (50-70%) is excreted into the bile, mainly as conjugated metabolites.[1][5] These conjugates are subsequently deconjugated by gut microflora and excreted in the feces.[1]

Metabolic Pathway of this compound in Rats

Table 1: Summary of Toxicokinetic Parameters in Rats

| Parameter | Value | Reference(s) |

| Oral Absorption | ≥ 58% | [1][5] |

| Tmax (Plasma) | 2-8 hours (1 mg/kg bw); 4-12 hours (20 mg/kg bw) | [5] |

| Plasma Half-life | 11-28 hours | [5] |

| Primary Excretion Route | Feces (88-93% within 7 days) | [1][7] |

| Urinary Excretion | 2-3% within 7 days | [1][7] |

| Biliary Excretion | 51-70% within 48 hours | [5] |

| Potential for Accumulation | Low | [1][5] |

Acute Toxicity

This compound exhibits moderate toxicity following acute oral exposure. It is not a skin irritant and is only slightly irritating to the eyes.[5]

Experimental Protocol: Acute Oral Toxicity (Guideline OECD 401)

The acute oral toxicity is typically determined in rodents (e.g., F344 rats).[1] Animals are fasted prior to dosing. This compound, suspended in a vehicle like aqueous carboxymethyl cellulose or olive oil, is administered once by oral gavage to several dose groups (e.g., 5 animals per sex per group).[1][8] A control group receives the vehicle alone. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[8] A full necropsy is performed on all animals at the end of the study. The LD50 (the dose estimated to be lethal to 50% of the test animals) is then calculated.[1]

Table 2: Acute Toxicity of this compound

| Study Type | Species | Route | Vehicle | LD50 / LC50 | Reference(s) |

| Oral LD50 | Rat | Oral | Olive Oil | 75 mg/kg bw (females) | [7] |

| Oral LD50 | Rat | Oral | Aq. CMC | ≥113 mg/kg bw | [5] |

| Dermal LD50 | Rat | Dermal | - | >2000 mg/kg bw | [5][7] |

| Inhalation LC50 | Rat | Inhalation | - | 1.50 - 2.21 mg/L (4 hr) | [5][7] |

| Skin Irritation | Rabbit | Dermal | - | Not an irritant | [5] |

| Eye Irritation | Rabbit | Ocular | - | Slightly irritating | [5] |

| Skin Sensitization | Guinea Pig | Dermal | - | Not a sensitizer | [5] |

Repeated-Dose Toxicity (Subchronic and Chronic)

The most consistent finding across multiple species (rat, mouse, dog) and study durations is a decrease in body weight and/or body weight gain, often accompanied by reduced food consumption.[9] Other target organs identified in longer-term studies include the liver, kidneys, and mesenteric lymph nodes.[1][9]

Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study (Guideline OECD 452)

Groups of rats (e.g., 50-60 per sex per dose group) are administered this compound in their diet for 24 months.[1] Dose levels are typically set based on shorter-term studies to establish a maximum tolerated dose (MTD), a low dose, and an intermediate dose. A concurrent control group receives the basal diet. Throughout the study, animals are observed daily for clinical signs. Body weight and food consumption are measured weekly, then bi-weekly or monthly.[1] Blood and urine samples are collected at interim periods (e.g., 3, 6, 12, 18 months) and at termination for hematology and clinical chemistry analysis.[1] A complete necropsy is performed on all animals, and a comprehensive list of tissues is examined microscopically by a pathologist to identify non-neoplastic and neoplastic lesions.[1]

Table 3: Summary of Repeated-Dose Oral Toxicity Studies

| Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) & Key Effects | Reference(s) |

| Rat | 13-Week | 0.906 (males) / 1.01 (females) | 4.78 (males) / 5.17 (females): Decreased body weight gain; liver & kidney effects. | [1][7] |

| Rat | 2-Year | 0.56 | 1.5: Reduced feed intake, increased severity of liver foci, sinus histiocytosis of lymph nodes, and kidney tubule hypertrophy. | [1][10] |

| Mouse | 78-Week | 2.2 | 20.8: Decreased body weight gain and feed consumption; changes in organ weights. | [1][5] |

| Dog | 13-Week | 1 | 5: Vomiting, soft/mucoid feces. | [1][5] |

| Dog | 1-Year | 1 | 5: Vomiting, soft/mucoid feces. | [1][5] |

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that this compound is unlikely to be genotoxic.[1][5]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (Guideline OECD 474)

The assay assesses the ability of a test substance to induce chromosomal damage or damage to the mitotic apparatus. Typically, mice or rats are treated with this compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels, including one that induces some systemic toxicity. A positive control (e.g., a known clastogen) and a vehicle control are also included. Bone marrow is collected from the animals at appropriate time intervals after dosing (e.g., 24 and 48 hours). The bone marrow cells are processed and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature). At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow cytotoxicity. A significant increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.

Table 4: Summary of Genotoxicity Assays for this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |

| In Vitro | ||||

| Bacterial Reverse Mutation | S. typhimurium, E. coli | With & Without | Negative | [1] |

| Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With & Without | Negative | [1] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With & Without | Negative (some polyploidy noted) | [1] |

| In Vivo | ||||

| Chromosomal Aberration | Rat bone marrow | N/A | Negative | [1] |

| Micronucleus Test | Mouse bone marrow | N/A | Negative | [9] |

Carcinogenicity

Based on the absence of treatment-related tumor increases in long-term studies in two rodent species, this compound is classified as "not likely to be carcinogenic to humans."[5][9][11]

Table 5: Summary of Carcinogenicity Studies

| Species | Strain | Duration | Dosing | Highest Dose Tested | Outcome | Reference(s) |

| Rat | F344/DuCrj | 2 Years | Dietary | 80 ppm (~3.1 mg/kg/day) | No evidence of carcinogenicity | [1][10] |

| Mouse | Crl:CD-1(ICR) | 78 Weeks | Dietary | 500/400/300 ppm (~60.9 mg/kg/day) | No evidence of carcinogenicity | [1][5] |

Reproductive and Developmental Toxicity

This compound is not considered a teratogen in rats or rabbits.[5] Developmental effects, such as reduced fetal weight, and reproductive effects, like a reduced number of live offspring, were generally observed at dose levels that also produced maternal toxicity (e.g., decreased body weight gain).[5][6][11] Some studies have noted quantitative susceptibility, where fetal effects occurred at doses below those causing significant maternal toxicity.[6][11]

Experimental Protocol: Two-Generation Reproduction Study (Guideline OECD 416)

This study evaluates effects on male and female reproductive performance and on the offspring. Groups of young adult male and female rats (F0 generation, e.g., 30/sex/group) are administered this compound, typically via the diet, prior to mating, during mating, gestation, and lactation.[1] After weaning, selected F1 offspring are raised to adulthood and mated to produce an F2 generation while continuing on the same treated diet.[1] Endpoints evaluated include parental body weight, food consumption, clinical signs, estrous cycles, mating, fertility, gestation length, parturition, and lactation. For offspring, viability, sex ratio, body weight, and developmental landmarks are assessed.[11] Gross and microscopic pathology is performed on parental animals and selected weanlings.[1]

Table 6: Summary of Reproductive and Developmental Toxicity Studies

| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) & Key Effects | Reference(s) |

| Parental Toxicity | Rat (2-Gen) | 1.5 | 3: Moribundity, decreased body weight gain and feed consumption. | [5] |

| Reproductive Toxicity | Rat (2-Gen) | 1.5 | 3: Reduced number of live offspring, dystocia, prolonged gestation. | [1][5] |

| Maternal Toxicity | Rat (Dev) | 1 | 3: Reduced body weight gain and feed consumption. | [5] |

| Embryo/Fetal Toxicity | Rat (Dev) | 3 | 4.5: Decreased fetal weight, increased skeletal variations. | [5] |

| Maternal Toxicity | Rabbit (Dev) | 1 | 3: Mortality. | [5] |

| Embryo/Fetal Toxicity | Rabbit (Dev) | 6 (HDT) | >6: No effects observed at the highest dose tested. | [5] |

Neurotoxicity

The available evidence indicates that this compound is not neurotoxic.[5][6] While clinical signs such as ataxia and hypoactivity have been observed in some studies, these occurred at high, near-lethal doses and were considered agonal (related to the process of dying) rather than indicative of specific neurotoxicity.[6] Guideline acute and subchronic neurotoxicity studies in rats revealed no clinical, functional, or histological signs of neurotoxicity.[5][6]

Table 7: Summary of Neurotoxicity Studies in Rats

| Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) & Key Effects | Reference(s) |

| Acute Neurotoxicity | 40 (females), 60 (males, HDT) | 10 (females, LDT): Reduced body weight and feed consumption. No direct neurotoxic effects. | [5] |

| 90-Day Neurotoxicity | 3.2 (females) | 6.0: Reduced body weight gain and feed consumption. No direct neurotoxic effects. | [5] |

Toxicity of Metabolites

The primary metabolites of this compound, PT-CA and OH-PT, have been assessed for toxicity. In acute oral toxicity studies, they showed a similar toxicity profile to the parent compound.[1] However, in a 4-week dietary study in rats, both metabolites were found to be less toxic than this compound.[5] Regulatory bodies have concluded that the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) for this compound are also protective for exposure to these metabolites.[1][5]

Human Health Risk Assessment

Regulatory agencies establish health-based guidance values to protect human populations from potential adverse effects of pesticide residues in food and water.

-

Acceptable Daily Intake (ADI): The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ADI for this compound is 0.006 mg/kg bw/day.[1] This is based on the NOAEL of 0.56 mg/kg bw/day from the 2-year rat study, with a 100-fold safety factor applied.[1][10]

-

Acute Reference Dose (ARfD): The ARfD is an estimate of the amount of a substance that can be ingested over a short period of time (e.g., 24 hours) without an appreciable health risk. The ARfD for this compound is 0.01 mg/kg bw/day.[1] This is based on the NOAEL of 1 mg/kg bw/day from developmental toxicity studies in rats and repeated-dose studies in dogs, with a 100-fold safety factor applied.[1][10]

Table 8: Human Health Reference Values for this compound

| Value | Concentration (mg/kg bw/day) | Basis of Derivation (Critical Study & Endpoint) | Safety Factor | Reference(s) |

| ADI | 0.006 | 2-Year Rat Study: NOAEL of 0.56 mg/kg/day based on reduced feed intake and effects on liver, kidney, and lymph nodes. | 100 | [1][10] |

| ARfD | 0.01 | Rat Developmental & Dog Studies: NOAEL of 1 mg/kg/day based on reduced body weight/feed intake (rat) and vomiting/soft stool (dog). | 100 | [1][10] |

Conclusion

The toxicological profile of this compound in mammals is well-characterized. Its primary mechanism of action is the inhibition of mitochondrial Complex I. The compound is rapidly absorbed and extensively metabolized, with excretion occurring mainly through the feces. The most consistent toxicological finding in repeated-dose studies across species is a reduction in body weight and food consumption. This compound is not genotoxic, carcinogenic, or teratogenic, and it does not exhibit specific neurotoxicity. Developmental and reproductive effects are observed at doses that typically cause parental toxicity. The established ADI and ARfD are considered protective for all potential human health risks from dietary exposure.

References

- 1. apps.who.int [apps.who.int]

- 2. This compound (Ref: OMI 88) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fsc.go.jp [fsc.go.jp]

- 8. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

Tolfenpyrad: A Technical Guide on its Role as a Pyrazole Insecticide

Abstract

Tolfenpyrad is a broad-spectrum pyrazole insecticide and acaricide with a unique mode of action, making it a valuable tool in crop protection and resistance management programs.[1][2][3] Chemically identified as 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide, its primary mechanism involves the inhibition of the mitochondrial electron transport chain (METI) at Complex I.[1][4][5] This disruption of cellular respiration leads to rapid energy depletion, cessation of feeding, and mortality in a wide range of insect pests, including those resistant to other insecticide classes.[2][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, toxicological profile, metabolic pathways, and the experimental protocols used for its evaluation, intended for researchers and professionals in the fields of agricultural science and drug development.

Chemical and Physical Properties

This compound is a white, solid powder with the molecular formula C21H22ClN3O2.[5][7] Its development as a pyrazole insecticide was pioneered by Mitsubishi Chemical Corporation.[5] Key properties are summarized below.

| Property | Value | Reference |

| Common Name | This compound | [1] |

| Chemical Class | Pyrazole | [1][5] |

| IUPAC Name | 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide | [1][4] |

| CAS Number | 129558-76-5 | [1][4] |

| Molecular Formula | C21H22ClN3O2 | [5][7] |

| Molecular Weight | 383.9 g/mol | [5] |

| Physical State | White, solid powder at 20 °C | [7] |

| Melting Point | 87.8–88.2 °C | [7] |

| Mode of Action | Mitochondrial Complex I Electron Transport Inhibitor (METI) | [4][8][9] |

Mechanism of Action

The primary insecticidal and acaricidal activity of this compound stems from its potent inhibition of cellular respiration.[6][9] It specifically targets and blocks the function of Complex I (NADH:ubiquinone oxidoreductase) within the mitochondrial electron transport chain (ETC).[1][4][5]

This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the production of ATP through oxidative phosphorylation.[2] The consequences of this blockage are twofold:

-

ATP Depletion: The disruption of the ETC halts the primary process of cellular energy production, leading to a rapid depletion of ATP. This energy crisis results in paralysis and ultimately, the death of the insect.[10][11]

-

Oxidative Stress: The blockage of Complex I leads to a leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as the superoxide radical (O2-).[10][12] This increase in ROS induces oxidative stress, causing damage to vital cellular components like lipids, proteins, and DNA.[10]

The diagram below illustrates the signaling pathway of this compound's action on the mitochondrial respiratory chain.

Toxicological Profile

This compound exhibits broad-spectrum activity against various life stages (egg, larva, nymph, and adult) of numerous insect and mite pests.[1][2][4] Its toxicity varies significantly between target and non-target organisms.

Acute Toxicity

The acute toxicity of this compound is typically measured by the LD50 (lethal dose for 50% of a population) or LC50 (lethal concentration for 50% of a population).

| Species | Test Type | Value | Classification | Reference |

| Rat | Oral LD50 | ≥ 75 - 113 mg/kg bw | Moderate | [1][4] |

| Rat | Dermal LD50 | > 2000 mg/kg bw | Low | [1] |

| Rat | Inhalation LC50 | 1.50–2.21 mg/L | High | [1][4] |

| Bobwhite Quail | Oral LD50 | 83-87 mg/kg bw | Moderately to Highly Toxic | [8][13] |

| Honey Bee | Contact LD50 | 0.47 µ g/bee | Highly Toxic | [13] |

| Freshwater Fish | Acute LC50 | 0.16 µg/L | Very Highly Toxic | [13] |

| Aquatic Invertebrates | Acute EC50 | 1.0 µg/L | Very Highly Toxic | [13] |

| Zebrafish (embryo) | 96h-LC50 | 0.017 mg/L (17 µg/L) | Very Highly Toxic | [14][15] |

Chronic Toxicity

Chronic exposure studies are used to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL). The most consistent finding across species in repeated-dose studies is a decrease in body weight and/or body weight gain.[16]

| Species | Study Duration | NOAEL | LOAEL | Reference |

| Rat | Chronic Toxicity | 0.56 mg/kg bw/day | - | [5] |

| Dog | 1-Year Study | 1 mg/kg bw/day | 5 mg/kg bw/day | [1][4] |

| Rabbit | Developmental | 1 mg/kg bw/day (Maternal) | 3 mg/kg bw/day (Maternal) | [1][4] |

Metabolism and Pharmacokinetics

Studies in rats indicate that orally administered this compound is rapidly absorbed, with maximum plasma concentrations reached within 2-12 hours.[1] It is widely distributed in tissues, with higher concentrations found in the liver, kidney, and brown fat.[1][4] The compound shows a low potential for accumulation and is extensively metabolized.[1][4]

The primary metabolic pathway involves the oxidation of the methyl group on the tolyloxy ring to form the carboxylic acid metabolite PT-CA, which is the main metabolite found in plasma, liver, and kidney.[5] Further metabolism includes oxidation of the ethyl group on the pyrazole ring.[5] Excretion occurs predominantly through feces (88-93%) with a minor portion in urine (2-3%).[1][4]

| Metabolite Abbreviation | Chemical Name | Found In | Reference |

| PT-CA | 4-[4-[(4-Chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid | Rat, Plants | [1][5][8] |

| OH-PT | 4-Chloro-3-(1-hydroxyethyl)-1-methyl-N-[4-(p-tolyloxy) benzyl]pyrazole-5-carboxamide | Rat | [1] |

| CO-PT | 3-Acetyl-4-chloro-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide | Rat, Plants | [1][8] |

| OH-PT-CA | 4-[4-[(4-Chloro-3-(1-hydroxyethyl)-1-methylpyrazol-5- yl)carbonylaminomethyl]phenoxy]benzoic acid | Rat | [1][5] |

| PCA | 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | Rat | [1] |

The diagram below outlines the primary metabolic transformation of this compound.

References

- 1. fao.org [fao.org]

- 2. This compound: a new type of effective product for piercing and sucking pests - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. apps.who.int [apps.who.int]

- 5. fsc.go.jp [fsc.go.jp]

- 6. nichino-europe.com [nichino-europe.com]

- 7. fao.org [fao.org]

- 8. This compound (Ref: OMI 88) [sitem.herts.ac.uk]

- 9. Tol R (this compound 15 % EC) Insecticides | Advance Pesticides [advancepesticides.com]

- 10. Sublethal effects of this compound on the development, reproduction, and predatory ability of Chrysoperla sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Toxic effects of the insecticide this compound on zebrafish embryos: Cardiac toxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Tolfenpyrad: A Comprehensive Evaluation of Genotoxicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolfenpyrad, a pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain at complex I.[1][2][3] This mode of action necessitates a thorough evaluation of its potential to induce genetic damage or cancer. Extensive testing, following international guidelines, has been conducted to assess the genotoxicity and carcinogenicity of this compound. The collective evidence from a standard battery of genotoxicity assays indicates that this compound is not genotoxic. Furthermore, long-term carcinogenicity bioassays in rodents have shown no evidence of carcinogenic potential. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have classified this compound as "not likely to be carcinogenic to humans."[1][3][4] This guide provides a detailed overview of the key studies, their methodologies, and results.

Mechanism of Action: Mitochondrial Inhibition

This compound's primary mode of action is the inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I, within the mitochondrial respiratory chain.[1][5] This disruption blocks the electron transport process, leading to a failure in ATP synthesis and subsequent cellular energy deficit. This mechanism is the basis for its insecticidal activity and is also the focal point for toxicological assessment.

References

Tolfenpyrad: A Comprehensive Review of Initial Biological and Safety Evaluations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolfenpyrad, a pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain at complex I, leading to cellular energy depletion in target pests. This document provides a detailed overview of the initial biological and safety assessments of this compound, summarizing key toxicological data and experimental methodologies. The findings from a comprehensive suite of studies—including acute, subchronic, and chronic toxicity; genotoxicity; carcinogenicity; and reproductive and developmental toxicity—indicate that this compound is not genotoxic or carcinogenic. The primary toxicological effect observed across multiple species was a decrease in body weight and body weight gain. This technical guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in pest mortality.[1]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

graph Tolfenpyrad_Mechanism_of_Action { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#FBBC05"]; ComplexI [label="Mitochondrial\nComplex I", fillcolor="#F1F3F4"]; ETC [label="Electron Transport Chain", fillcolor="#F1F3F4"]; ATP_Production [label="ATP Production", shape=ellipse, fillcolor="#F1F3F4"]; Cellular_Energy [label="Cellular Energy\nDepletion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pest_Mortality [label="Pest Mortality", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> ComplexI [label="Inhibits"]; ComplexI -> ETC [label="Part of"]; ETC -> ATP_Production [label="Drives"]; ATP_Production -> Cellular_Energy [label="Reduced"]; Cellular_Energy -> Pest_Mortality [label="Leads to"]; }

Caption: this compound's inhibition of mitochondrial complex I.Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is absorbed from the gastrointestinal tract and widely distributed to tissues, with the highest concentrations found in the liver, kidney, and brown fat.[1] It is extensively metabolized, with the primary metabolite being 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid (PT-CA).[1][2] Excretion occurs predominantly through the feces.[1][2]

The metabolic pathway of this compound is depicted in the following diagram.

Caption: Metabolic pathway of this compound.

Safety and Toxicity Studies

A comprehensive battery of toxicity studies has been conducted to evaluate the safety profile of this compound. These studies were generally performed in compliance with Good Laboratory Practice (GLP) standards and followed internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for toxicity from a single dose of this compound via oral, dermal, and inhalation routes.

Table 1: Acute Toxicity of this compound in Rats

| Study Type | Guideline | Species | Results | Reference |

| Acute Oral Toxicity | OECD 423 | Rat | LD50 > 2000 mg/kg bw | [3] |

| Acute Dermal Toxicity | OECD 402 | Rat | LD50 > 2000 mg/kg bw | [4][5] |

| Acute Inhalation Toxicity | OECD 403 | Rat | LC50: 1.50–2.21 mg/L | [1] |

Experimental Protocols:

-

Acute Oral Toxicity (OECD 423): Wistar rats were administered a single oral gavage dose of this compound.[3] Animals were fasted prior to dosing.[3] Observations for clinical signs of toxicity and mortality were conducted for 14 days post-dosing.[3]

-

Acute Dermal Toxicity (OECD 402): A single dose of this compound was applied to the clipped, intact skin of Wistar rats under a semi-occlusive dressing for 24 hours.[5] The animals were observed for 14 days for signs of toxicity and skin irritation.[5]

-

Acute Inhalation Toxicity (OECD 403): Rats were exposed to an aerosol of this compound for a 4-hour period in a nose-only exposure chamber.[1][6] Observations for toxicity and mortality were carried out for 14 days following exposure.[6]

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies were performed to evaluate the effects of repeated exposure to this compound. The most consistent finding across species was a decrease in body weight and/or body weight gain.[7]

Table 2: Repeated-Dose Toxicity of this compound

| Study Type | Guideline | Species | Duration | NOAEL | Key Findings | Reference |

| Subchronic Oral | OECD 408 | Rat | 90 days | 15 ppm (0.906 mg/kg bw/day) | Changes in clinical chemistry, reduced white blood cell count, and organ changes at higher doses. | [4] |

| Subchronic Oral | - | Mouse | 90 days | 100 ppm (15.9 mg/kg bw/day) | Increased AST activity and relative organ weights at higher doses. | [4] |

| Chronic Oral | OECD 409 | Dog | 1 year | 1 mg/kg bw/day | Vomiting, soft stool, and increased ALT at higher doses. | [4] |

Experimental Protocols:

-

90-Day Oral Toxicity Study in Rodents (OECD 408): this compound was administered to rats and mice through their diet at various concentrations.[4][8] The study included daily clinical observations, weekly body weight and food consumption measurements, and comprehensive hematological, clinical chemistry, and histopathological examinations at termination.[8]

-

1-Year Oral Toxicity Study in Non-Rodents (OECD 409): Beagle dogs were administered this compound daily in capsules.[4][9] The study involved daily clinical observations, regular monitoring of body weight and food consumption, as well as ophthalmoscopy, hematology, clinical chemistry, urinalysis, and extensive histopathology.[9]

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound. The results of these studies were consistently negative, indicating that this compound is not genotoxic.[4]

Table 3: Genotoxicity of this compound

| Assay Type | Guideline | Test System | Results | Reference |

| Bacterial Reverse Mutation (Ames Test) | OECD 471 | Salmonella typhimurium and Escherichia coli | Negative | [4] |

| In Vitro Chromosomal Aberration | OECD 473 | Chinese Hamster Ovary (CHO) cells | Negative | [4] |

| In Vivo Micronucleus Test | OECD 474 | Mouse bone marrow | Negative | [4] |

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (OECD 471): this compound was tested for its ability to induce reverse mutations in various strains of Salmonella typhimurium and Escherichia coli, both with and without an exogenous metabolic activation system (S9).

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): The potential of this compound to induce structural chromosomal aberrations was evaluated in cultured Chinese Hamster Ovary (CHO) cells, with and without S9 metabolic activation.[10][11]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice were treated with this compound, and their bone marrow was examined for an increase in the frequency of micronucleated polychromatic erythrocytes.

The general workflow for in vitro and in vivo genotoxicity testing is illustrated below.

Caption: Workflow for genotoxicity assessment of this compound.

Carcinogenicity

Long-term carcinogenicity studies were conducted in both mice and rats. There was no evidence of treatment-related increases in tumor incidence in either species.[4]

Table 4: Carcinogenicity of this compound

| Study Type | Guideline | Species | Duration | NOAEL | Conclusion | Reference |

| Carcinogenicity | OECD 451 | Mouse | 78 weeks | 15 ppm (2.2 mg/kg bw/day) | Not carcinogenic | [4] |

| Combined Chronic Toxicity/Carcinogenicity | OECD 453 | Rat | 2 years | 15 ppm (0.561 mg/kg bw/day) | Not carcinogenic | [4] |

Experimental Protocols:

-

Carcinogenicity Studies (OECD 451 & 453): this compound was administered in the diet to mice for 78 weeks and to rats for 2 years.[4][12][13] The studies involved long-term observation for the development of neoplastic lesions, as well as comprehensive histopathological examination of a wide range of tissues from all animals.[12][13]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted to evaluate the potential effects of this compound on fertility, reproduction, and embryonic/fetal development.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Guideline | Species | NOAEL (Parental) | NOAEL (Offspring/Fetal) | Key Findings | Reference |

| Two-Generation Reproduction | OECD 416 | Rat | 1.5 mg/kg bw/day | 0.75 mg/kg bw/day | Reduced number of live offspring at parentally toxic doses. | [4][14] |

| Developmental Toxicity | OECD 414 | Rat | 1 mg/kg bw/day | 3 mg/kg bw/day | Decreased fetal weight and skeletal variations at maternally toxic doses. | [4] |

| Developmental Toxicity | OECD 414 | Rabbit | 1 mg/kg bw/day | 6 mg/kg bw/day | No evidence of teratogenicity. | [4] |

Experimental Protocols:

-

Two-Generation Reproduction Toxicity Study (OECD 416): this compound was administered to male and female rats in their diet for two generations.[4][14] The study assessed effects on mating, fertility, pregnancy, parturition, lactation, and offspring viability and growth.[14]

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats and rabbits were administered this compound during the period of organogenesis.[4][15] Dams were observed for signs of maternal toxicity, and fetuses were examined for external, visceral, and skeletal abnormalities.[15]

Conclusion

The initial biological and safety testing of this compound has been extensive, covering a wide range of toxicological endpoints. The primary mechanism of action is the inhibition of mitochondrial complex I. Toxicokinetic studies indicate that this compound is metabolized and excreted primarily through the feces.

The acute toxicity of this compound is low via the dermal route and moderate via the oral and inhalation routes. In repeated-dose toxicity studies, the main effect observed was a reduction in body weight and body weight gain. This compound is not genotoxic, as demonstrated by a battery of in vitro and in vivo assays. Long-term studies in rodents have shown no evidence of carcinogenicity. Reproductive and developmental studies indicate that effects on offspring occur at doses that are also toxic to the parent animals, and there is no evidence of teratogenicity.

Overall, the toxicological profile of this compound is well-characterized, with clear no-observed-adverse-effect levels established for various endpoints. This information is crucial for the risk assessment and safe use of this insecticide.

References

- 1. apps.who.int [apps.who.int]

- 2. fsc.go.jp [fsc.go.jp]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fao.org [fao.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. toxicoop.com [toxicoop.com]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

An In-depth Technical Guide to the Solubility of Tolfenpyrad

This technical guide provides a comprehensive overview of the solubility of tolfenpyrad, a pyrazole insecticide and acaricide, in various aqueous and organic media. The information is intended for researchers, scientists, and professionals in drug development and crop protection who require detailed data for formulation, environmental fate analysis, and toxicological studies.

Core Data Presentation: this compound Solubility

The solubility of this compound is a critical parameter influencing its bioavailability, efficacy, and environmental distribution. The following tables summarize the quantitative solubility data for this compound in water and a range of organic solvents.

Table 1: Solubility of this compound in Aqueous Media

| Solvent System | Temperature | Solubility | Reference(s) |

| Water (pH 7) | 20 °C | 0.087 mg/L | [1] |

| Water | 20 °C | 0.061 mg/L | [2][3] |

| Water | 25 °C | 0.087 mg/L | [3] |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | Not Specified | 2.75 mg/mL (Suspended solution) | [4] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | Not Specified | 2.75 mg/mL (Suspended solution) | [4] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature | Solubility | Reference(s) |

| Acetone | Not Specified | >250 g/L | [2][5] |

| 1,2-Dichloroethane | Not Specified | >250 g/L | [2][5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 110 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 56 mg/mL | [6] |

| Ethyl Acetate | Not Specified | >250 g/L | [2][5] |

| n-Heptane | Not Specified | 6.92 g/L | [2][5] |

| n-Hexane | 25 °C | 7,410 mg/L (7.41 g/L) | [1] |

| Methanol | Not Specified | 50.8 g/L | [2][5] |

| Methanol | Not Specified | Soluble | [7] |

| n-Octanol | Not Specified | 43.7 g/L | [2][5] |

| Toluene | 25 °C | 366,000 mg/L (366 g/L) | [1] |

| Xylene | Not Specified | 218 g/L | [2][5] |

| Corn Oil (in 10% DMSO) | Not Specified | ≥ 2.75 mg/mL (Clear solution) | [4] |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. While specific laboratory protocols for the cited data are not exhaustively detailed in the search results, a generalized methodology based on the OECD Guideline 105 for Water Solubility (Flask Method) can be described.

Protocol: Determination of Water Solubility (Flask Method)

-

Preparation of Test Substance: A sufficient amount of high-purity this compound is obtained.

-

Preparation of Test Medium: Distilled or deionized water, adjusted to the desired pH (e.g., pH 7), is used as the solvent.

-

Equilibration: An excess amount of this compound is added to a flask containing a known volume of the test medium. The flask is then sealed and agitated at a constant temperature (e.g., 20°C or 25°C). The agitation should be sufficient to ensure thorough mixing without causing the dispersion of fine particles.

-

Phase Separation: After a preliminary equilibration period (e.g., 24 hours), the mixture is allowed to stand for at least another 24 hours at the same constant temperature to allow for the separation of undissolved material. Centrifugation at a controlled temperature is often employed to facilitate this separation.

-

Sampling and Analysis: A sample of the clear, saturated aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Replication: The experiment is repeated to ensure the reliability and reproducibility of the results.

A similar principle is applied for determining solubility in organic solvents, where the solvent of interest is used instead of water.

Mandatory Visualizations

Mode of Action: Inhibition of Mitochondrial Electron Transport Chain

This compound's primary insecticidal and acaricidal activity stems from its role as a mitochondrial electron transport inhibitor (METI).[1][8][9][10][11] Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[8][10] This inhibition disrupts the production of ATP, leading to cellular energy depletion and eventual death of the target organism.

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the flask method.

Caption: Workflow for determining solubility via the flask method.

References

- 1. This compound (Ref: OMI 88) [sitem.herts.ac.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fao.org [fao.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound | CAS 129558-76-5 | Chemodex | Biomol.com [biomol.com]

- 8. apps.who.int [apps.who.int]

- 9. irac-online.org [irac-online.org]

- 10. fao.org [fao.org]

- 11. nichino-europe.com [nichino-europe.com]

An In-depth Technical Guide to the Acute Toxicity of Tolfenpyrad

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of Tolfenpyrad, a pyrazole insecticide. The information is compiled from various regulatory assessments and toxicological studies to support research and development activities. This document focuses on quantitative toxicity data, experimental methodologies, and the underlying toxicological mechanisms.

Core Data Presentation: Acute Toxicity Values

The acute toxicity of this compound has been evaluated across various species and routes of exposure. The following tables summarize the key quantitative data, primarily the median lethal dose (LD50) for oral and dermal exposure and the median lethal concentration (LC50) for inhalation exposure.

| Oral Acute Toxicity of this compound | ||||

| Species | Strain | Sex | Vehicle | LD50 (mg/kg bw) |

| Rat | SD | Male | Aqueous CMC-Na solution | 260 - 386[1] |

| Rat | SD | Female | Aqueous CMC-Na solution | 113 - 150[1][2][3] |

| Rat | - | Combined | - | 239[4][5] |

| Rat | - | Male | Olive oil | 86[1] |

| Rat | - | Female | Olive oil | 75[1][6] |

| Mouse | ICR | Male | Aqueous CMC-Na solution | 114[1] |

| Mouse | ICR | Female | Aqueous CMC-Na solution | 107[1] |

| Mouse | ICR | Male | Olive oil | 80 - 100[1] |

| Mouse | ICR | Female | Olive oil | 50 - 80[1] |

| Dermal and Inhalation Acute Toxicity of this compound | |||

| Route | Species | Sex | LD50 / LC50 |

| Dermal | Rat | Male | >2000 mg/kg bw[1][4][6] |

| Dermal | Rat | Female | >3000 mg/kg bw[1][4] |

| Dermal | Rat | Combined | >2500 mg/kg bw[4] |

| Inhalation | Rat | Male | >2.21 mg/L[1][4] |

| Inhalation | Rat | Female | >1.50 mg/L[1][4] |

| Inhalation | Rat | Combined | >1.82 mg/L[4] |

Note: this compound is classified as moderately toxic (WHO Hazard Class II) via the oral route and has low toxicity via dermal and inhalation routes.[2][3][4] In human poisoning cases, ingestion has led to severe systemic effects and high mortality, while dermal and inhalation exposures resulted in milder effects.[2][3][7][8][9]

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I.[1][2][3][6] This disruption of cellular respiration leads to a cascade of events culminating in cellular energy failure and cytotoxicity.

Caption: this compound's mechanism of action, inhibiting mitochondrial Complex I.

Experimental Protocols for Acute Toxicity Studies

While specific, detailed protocols for the cited studies on this compound are not publicly available, the following represents standardized methodologies typically employed in accordance with international guidelines (e.g., OECD Test Guidelines) for acute toxicity assessment.